Epidihydrocholesterin

Ion Channel Pharmacology Membrane Biophysics Sterol-Protein Recognition

Epidihydrocholesterin (CAS 516-95-0), systematically designated (3α,5α)-cholestan-3-ol and also known as epicholestanol, is a saturated C27 sterol bearing an axial 3α-hydroxy substituent on the trans A/B ring-fused 5α-cholestane framework. It is the 3α-epimer of cholestanol (5α-cholestan-3β-ol; CAS 80-97-7) and serves as a trace human metabolite detectable in serum and feces.

Molecular Formula C27H48O
Molecular Weight 388.7 g/mol
CAS No. 516-95-0
Cat. No. B1204030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpidihydrocholesterin
CAS516-95-0
Molecular FormulaC27H48O
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyQYIXCDOBOSTCEI-FBVYSKEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epidihydrocholesterin (CAS 516-95-0): A 3α-Hydroxy-5α-Cholestane Sterol for Stereospecific Membrane, Anti-Inflammatory, and Analytical Research Applications


Epidihydrocholesterin (CAS 516-95-0), systematically designated (3α,5α)-cholestan-3-ol and also known as epicholestanol, is a saturated C27 sterol bearing an axial 3α-hydroxy substituent on the trans A/B ring-fused 5α-cholestane framework [1]. It is the 3α-epimer of cholestanol (5α-cholestan-3β-ol; CAS 80-97-7) and serves as a trace human metabolite detectable in serum and feces [2]. The compound is the active pharmaceutical ingredient of Presteron, a dental topical anti-inflammatory formulation commercialized in Japan, where it functions as a non-steroidal agent with a distinct COX-1/COX-2 selectivity profile [3]. Unlike its 3β-epimer, epidihydrocholesterin is not precipitable by digitonin, and its axial hydroxyl orientation confers systematically weaker hydrogen-bond acceptor capacity—physicochemical features that underpin its unique behavior in membrane biophysics, enzymatic recognition, and chromatographic separation [4].

Stereochemical-control sterol probe for membrane biophysics and ion channel research
3α-epimer reference standard for digitonin-based analytical fractionation protocols
Hydrogen-bond capacity comparator for chromatographic method development

Why Epidihydrocholesterin Cannot Be Substituted by Cholestanol or Other 3β-Hydroxy Sterols: Stereochemistry-Driven Functional Divergence


Epidihydrocholesterin (3α-OH axial) and its 3β-epimer cholestanol share the identical 5α-cholestane skeleton and molecular formula (C27H48O), yet the stereochemical inversion at C3 produces profound functional divergence across multiple biological and physicochemical endpoints [1]. The axial 3α-hydroxy group renders epidihydrocholesterin incapable of engaging the sterol-recognition surface of BK potassium channels, whereas the equatorial 3β-hydroxy group of cholestanol and cholesterol enables potent channel inhibition [2]. Similarly, epidihydrocholesterin is not precipitated by digitonin—a classic sterol assay reagent—while cholestanol readily forms an insoluble digitonide complex, directly impacting analytical workflow design [3]. At the molecular level, the axial hydroxyl forms hydrogen-bond complexes with phenol at approximately half the equilibrium constant of the equatorial epimer (K_eq 7 vs. 13 L/mol for the corresponding methyl ethers), reflecting a measurably weaker proton-acceptor capacity that influences solubility, chromatographic retention, and membrane interaction [4]. These stereochemically determined differences mean that substituting epidihydrocholesterin with cholestanol or any 3β-hydroxy sterol yields qualitatively different outcomes in BK channel electrophysiology, digitonin-based sterol fractionation, membrane phase behavior studies, and anti-inflammatory pharmacology—making generic replacement scientifically invalid.

3α-epimer
Epidihydrocholesterin: Axial 3α-OH group may not recapitulate BK channel modulation or digitonin precipitation behavior observed with equatorial 3β-OH sterols.
3β-epimer
Cholestanol: Equatorial 3β-OH group can directly engage sterol-recognition surfaces and form insoluble digitonide complexes, yielding qualitatively different analytical and functional outcomes.
H-bond context
The axial hydroxyl exhibits a measurably weaker proton-acceptor capacity, which may shift chromatographic retention and solubility profiles relative to 3β-epimers. Direct substitution without validation is not recommended.

Quantitative Differentiation Evidence for Epidihydrocholesterin (CAS 516-95-0) Versus Closest Analogs: Head-to-Head and Cross-Study Comparisons


BK Channel Modulation: 3α-OH Epimer Is Functionally Inert While 3β-OH Analogs Potently Inhibit Channel Open Probability

In a direct head-to-head comparison within a single electrophysiological study, epicholestanol (3α-OH) failed to reduce the open probability (Po) of large-conductance voltage/Ca²⁺-gated K⁺ (BK) channels, whereas cholesterol, cholestanol (3β-OH), and coprostanol (3β-OH) all significantly reduced Po by shortening mean open time and lengthening mean closed time [1]. The study explicitly identifies the β configuration of the C3 hydroxyl as a structural requirement for channel inhibition, with all 3α-OH epimers (epicholesterol, epicholestanol, epicoprostanol) being ineffective [1]. The differential efficacy rank was cholesterol ≥ coprostanol ≥ cholestanol ≫ epicholesterol/epicholestanol [1].

BK channel modulation
Head-to-head
3α-OH (epidihydrocholesterin): no reduction in BK channel open probability; functionally indistinguishable from sterol-free control. 3β-OH analogs (cholesterol, cholestanol, coprostanol): significant Po reduction.
Stereochemical inversion at C3 abolishes channel modulation activity, supporting SAR negative-control context.
Phospholipid bilayer reconstitution; single-channel electrophysiology.
Ion Channel Pharmacology Membrane Biophysics Sterol-Protein Recognition

COX-1/COX-2 Selectivity: Presteron Partially Inhibits COX-1 While Sparing COX-2, Distinguishing It from Dual-Inhibitor NSAIDs

As the active principle of the dental anti-inflammatory ointment Presteron, epidihydrocholesterin (0.1 μM) partially inhibited ovine COX-1 by 10.4% but produced zero inhibition of human recombinant COX-2 [1]. This contrasts with classical non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and ibuprofen, which typically inhibit both COX-1 and COX-2 with IC₅₀ values in the nanomolar to low micromolar range, and with selective COX-2 inhibitors (coxibs) that spare COX-1 [2].

COX-1/COX-2 selectivity
Cross-study comparable
10.4% inhibition of ovine COX-1; 0% inhibition of human recombinant COX-2 at 0.1 μM. Distinct from dual-inhibitor NSAIDs and COX-2-selective coxibs.
Reported partial COX-1 inhibition with COX-2 sparing; supports anti-inflammatory pharmacology endpoint review.
In vitro enzymatic assay; 0.1 μM test concentration.
Anti-Inflammatory Pharmacology Cyclooxygenase Inhibition Dental Therapeutics

Hydrogen-Bond Acceptor Capacity: Epicholestanol Methyl Ether Exhibits a 1.86-Fold Weaker H-Bond Equilibrium Constant Than Cholestanol Methyl Ether

IR spectroscopic determination of hydrogen-bond complex formation between phenol and the methyl ethers of epicholestanol versus cholestanol revealed equilibrium constants (K_eq) of 7 and 13 L/mol, respectively, for the 1:1 H-complex in CCl₄ at room temperature [1]. The axial oxygen atom of the epicholestanol derivative (3α-OCH₃) is a demonstrably weaker proton acceptor than the equatorial oxygen of the cholestanol derivative (3β-OCH₃), a difference attributed to steric shielding of the axial lone pairs [1].

H-bond acceptor capacity
Head-to-head
1.86-fold weakerK_eq 7 L/mol (3α-OCH₃) vs. 13 L/mol (3β-OCH₃) for phenol H-complex in CCl₄.
Axial oxygen is a measurably weaker proton acceptor, impacting chromatographic retention and solubility prediction.
IR spectroscopy; room temperature; 1:1 complex stoichiometry.
Physical Organic Chemistry Hydrogen Bonding Sterol Physicochemistry

Digitonin Precipitability: Epicholestanol (3α-OH Axial) Is Not Precipitated While Cholestanol (3β-OH Equatorial) Forms Insoluble Digitonide

Digitonin forms an alcohol-insoluble equimolar complex with 5α-cholestan-3β-ol (cholestanol) but does not precipitate 5α-cholestan-3α-ol (epicholestanol), a stereospecific discrimination first observed by Windaus (1909) and confirmed in subsequent systematic studies of digitonide formation requirements [1]. This binary precipitation difference forms the basis of classical gravimetric methods for cholesterol and cholestanol quantification where the 3β-hydroxy configuration is a prerequisite for digitonide formation [1]. The structural rule is that an equatorial 3β-OH group permits complexation while an axial 3α-OH group does not [1]. The DrugFuture monograph similarly notes that epicholestanol is 'not precipitated by digitonin,' in explicit contrast to cholestanol [2].

Digitonin precipitability
Head-to-head
3α-OH (epidihydrocholesterin): no precipitate formed. 3β-OH (cholestanol): insoluble digitonide complex formed. Stereochemical inversion at C3 switches digitonide formation from positive to negative.
Binary precipitation difference supports method-validation reference standard use in digitonin-based sterol fractionation.
Ethanol/water digitonin system; classical gravimetric method context.
Sterol Analytical Chemistry Digitonin Fractionation Gravimetric Sterol Assay

Thermotropic Phase Behavior in DPPC Bilayers: 3α-ol Is Less Effective Than 3β-ol at Reducing Phase Transition Enthalpy at Higher Sterol Concentrations

Differential scanning calorimetry (DSC) analysis of binary dipalmitoylphosphatidylcholine (DPPC)/sterol mixtures showed that while 5α-cholestan-3α-ol and 5α-cholestan-3β-ol have similar effects on the DPPC main phase transition at low sterol concentrations (<7 mol%), the 3β-ol (cholestanol) is more effective than the 3α-ol (epicholestanol) at reducing the phase transition enthalpy of the sterol-rich broad component (ΔHₘᵇʳᵈ) at higher sterol concentrations up to 20 mol% [1]. Additionally, the sterol-poor domain persists over a greater concentration range in both 3α-ol/DPPC mixtures, indicating that 3α-ols either form more stable sterol-poor domains or are less miscible in the sterol-rich liquid-ordered phase [1].

DPPC phase transition enthalpy
Head-to-head
3α-ol less effective than 3β-ol at reducing ΔH of the sterol-rich broad component above ~7 mol% sterol; sterol-poor domain persists across a wider concentration window for the 3α-epimer.
Hydroxyl orientation governs differential miscibility and domain stabilization in model lipid raft systems.
DPPC multilamellar vesicles; DSC; 0–20 mol% sterol range.
Membrane Biophysics Differential Scanning Calorimetry Lipid Raft Modeling

Subacute Toxicity: Epidihydrocholesterin (Presteron) Exhibits No Steroid-Like Adverse Effects Unlike Dexamethasone in a 14-Day Rat Study

A comparative subacute toxicity study in male Wistar rats (n=7 per group) administered epidihydrocholesterin as Presteron (16 mg/mL, s.c., 0.1 mL/100 g body weight/day) or dexamethasone (0.1 mg/mL, s.c.) for 14 days demonstrated that Presteron-treated animals showed no difference in behavior or body weight versus saline controls, while dexamethasone-treated animals exhibited significantly marked suppression of body weight gain, significant increases in erythrocyte count, hemoglobin, and hematocrit, and marked degenerative histological changes including typical steroidal atrophy of the adrenal gland, spleen, and thymus [1]. The Presteron group showed no such histological or hematological alterations, even at approximately 20-fold the clinical dose [1].

Subacute toxicity profile
Head-to-head
Presteron (16 mg/mL s.c., 14 days): no difference from control in body weight, behavior, hematology, or organ histology. Dexamethasone: significant body weight suppression, hematological alterations, adrenal/splenic/thymic atrophy.
Reported tolerability endpoint context; no steroid-like adverse effects at ~20× dose in rat model.
Male Wistar rats; 14-day subcutaneous study; model-specific safety endpoint review.
In Vivo Toxicology Anti-Inflammatory Drug Safety Preclinical Safety Assessment

Evidence-Backed Application Scenarios for Epidihydrocholesterin (CAS 516-95-0) in Research and Industrial Settings


Negative Control Standard for BK Channel Sterol Modulation Studies

Epidihydrocholesterin is the definitive negative control for electrophysiological investigations of sterol-dependent BK channel regulation. Because it shares the 5α-cholestane core and hydrophobicity of active sterols (cholesterol, cholestanol) but lacks any channel-inhibitory activity due to its axial 3α-OH group, it enables researchers to discriminate between nonspecific membrane effects and stereospecific sterol-protein interactions [1]. Procurement of high-purity epidihydrocholesterin is essential for laboratories conducting structure-activity studies on sterol modulation of ion channels, where cholestanol (3β-OH) cannot substitute as a negative control.

Reference Standard for Digitonin-Based 3β-Hydroxysterol Fractionation and Gravimetric Analysis

Analytical laboratories employing digitonin precipitation for the selective isolation and quantification of 3β-hydroxysterols in serum, tissue, or food matrices require epidihydrocholesterin as a validated non-precipitating reference standard to confirm method specificity [2]. Its established inability to form a digitonide complex—in direct contrast to cholestanol—makes it indispensable for spike-recovery experiments, calibration of differential precipitation protocols, and quality control of digitonin-based clinical sterol assays [3].

Stereochemical Probe in Model Membrane Phase Behavior and Lipid Raft Research

In biophysical studies of sterol-dependent lipid domain formation, epidihydrocholesterin (3α-ol) paired with cholestanol (3β-ol) constitutes a uniquely controlled stereochemical pair for differential scanning calorimetry and fluorescence microscopy investigations of liquid-ordered phase stabilization [4]. The demonstrated quantitative differences in sterol-rich domain enthalpy reduction and sterol-poor domain persistence between the two epimers allow researchers to isolate the contribution of sterol hydrogen-bond orientation to membrane lateral organization, independent of changes in ring saturation or side-chain structure [4].

Scaffold for Developing Topical Anti-Inflammatory Agents with Reduced Systemic Toxicity

The demonstrated subacute toxicity profile of epidihydrocholesterin (Presteron)—showing no steroid-like adverse effects on body weight, hematological parameters, or organ histopathology at approximately 20-fold clinical dose in a 14-day rat study versus dexamethasone [5]—coupled with its unique partial COX-1 inhibition (10.4%) and complete COX-2 sparing [6], positions this compound as an attractive starting scaffold for medicinal chemistry programs targeting dental, dermatological, or mucosal anti-inflammatory indications where the immunosuppressive and catabolic liabilities of glucocorticoids must be avoided.

Application
Selection Property
Validation Focus
Ion channel SAR studies
Stereochemical negative-control sterol
BK channel open-probability response verification
Analytical sterol fractionation
Non-precipitating reference standard
Digitonin method specificity and recovery validation
Membrane biophysics modeling
Stereochemical pair phase behavior
Lipid domain stability and enthalpy endpoint analysis
Anti-inflammatory scaffold research
COX-1-partial / COX-2-null selectivity profile
Tolerability endpoint monitoring in model systems
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